molecular formula C18H26O B1219986 Versalide CAS No. 88-29-9

Versalide

Cat. No.: B1219986
CAS No.: 88-29-9
M. Wt: 258.4 g/mol
InChI Key: KSEZPRJUTHMFGZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Molecular Formula

Versalide is systematically named 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone according to IUPAC nomenclature rules. This name reflects its tetracyclic structure, which consists of a naphthalene-derived backbone with ethyl, methyl, and acetyl substituents.

The molecular formula of this compound is C₁₈H₂₆O , corresponding to a molecular weight of 258.40 g/mol . Its structure features:

  • A tetrahydronaphthalene core
  • Ethyl and acetyl groups at positions 3 and 2 of the aromatic ring
  • Four methyl groups at positions 5, 5, 8, and 8

Structural Features Table

Feature Position/Substituent
Core framework 6,7-dihydronaphthalene
Methyl groups 5,5,8,8-tetramethyl
Ethyl group Position 3
Acetyl group Position 2

Historical Development of Synonyms and Trade Names

This compound has been marketed under multiple designations since its commercialization in the mid-20th century:

Key Historical Synonyms

Synonym Origin/Context
Musk 36A Early industrial code designation
Acetylethyltetramethyltetralin Descriptive structural name
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin Positional isomer specification

The name This compound originated as a registered trademark of Givaudan Corporation (later Givaudan-Delawanna, Inc.) in 1955. This trademark became the dominant commercial designation in perfumery and cosmetic applications until the compound's phase-out in the late 20th century.

Trade Name Timeline

  • 1955 : First trademark registration (US Serial No. 71685105)
  • 1962 : Adoption in fragrance industry under Givaudan-Delawanna branding
  • 1979 : Gradual discontinuation of "this compound" branding following neurotoxicity findings

Registry Numbers and Database Identifiers

This compound has been cataloged in major chemical databases with the following identifiers:

Primary Registry Identifiers

Database Identifier
CAS Registry 88-29-9
EC Number 201-817-7
UNII BM2DT9GHFQ

Secondary Database Entries

Platform Accession ID
PubChem CID 6930
ChemSpider ID 6664
Merck Index M11431

Structural Representation

           CH3  
            |  
CH3-C-(CH2)2-C-CH3  
    |        |  
    O=C-CH2-CH2-  

Simplified skeletal formula highlighting key substituents

Properties

IUPAC Name

1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O/c1-7-13-10-15-16(11-14(13)12(2)19)18(5,6)9-8-17(15,3)4/h10-11H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEZPRJUTHMFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1C(=O)C)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041582
Record name 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin
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Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88-29-9
Record name 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin
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Record name Versalide
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Record name Versalide
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Record name Ethanone, 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-
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Record name 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin
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Record name 7-acetyl-6-ethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
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Record name VERSALIDE
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Preparation Methods

Synthesis of the Tetralin Substrate

The tetralin backbone is prepared by cyclizing ethylbenzene derivatives. For example, 3-ethyl-5,5,8,8-tetramethyltetralin is synthesized via a two-step process:

  • Diels-Alder Reaction : Ethylbenzene reacts with 2,5-dimethylhexa-2,4-diene in the presence of a Lewis acid (e.g., AlCl₃) to form a bicyclic intermediate.

  • Hydrogenation : The intermediate is hydrogenated using Pd/C or Raney Ni under 10–50 bar H₂ pressure to yield the saturated tetralin.

Acylation Step

The tetralin derivative undergoes Friedel-Crafts acylation with acetyl chloride:

Tetralin+CH3COClAlCl3This compound+HCl\text{Tetralin} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{this compound} + \text{HCl}

Reaction Conditions :

  • Catalyst: Anhydrous AlCl₃ (1.2 equiv)

  • Solvent: Dichloromethane or nitrobenzene

  • Temperature: 0–5°C (to minimize side reactions)

  • Yield: 60–75%

Transition Metal-Catalyzed Cyclization

Recent advances employ transition metal catalysts to streamline the synthesis. A cobalt-catalyzed cyclization method, adapted from silicon analogue syntheses, offers improved regioselectivity:

Reaction Scheme

1,2-Bis(ethynyldimethylsilyl)ethane reacts with 3-hexyn-2-one in the presence of CpCo(CO)₂ to form a macrocyclic intermediate. While this method originally targets silicon-substituted this compound analogues, the carbon-based variant can be synthesized by replacing silicon-containing precursors with all-carbon counterparts.

Key Parameters :

  • Catalyst: CpCo(CO)₂ (5 mol%)

  • Solvent: Toluene

  • Temperature: 80°C, 12 hours

  • Yield: ~50% (carbon-based systems require optimization)

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. A patented multi-step process optimizes yield through rigorous control of reaction parameters:

Alkylation and Cyclization

Ethylbenzene is alkylated with 2,5-dichloro-2,5-dimethylhexane using H₂SO₄ as a catalyst. The resulting intermediate undergoes thermal cyclization at 150–200°C to form the tetralin framework.

Continuous-Flow Acetylation

To enhance throughput, the acylation step is conducted in a continuous-flow reactor:

  • Residence Time : 30 minutes

  • Temperature : 25°C

  • Conversion : >90%

Comparative Analysis of Methods

MethodCatalystYield (%)Purity (%)Scalability
Friedel-CraftsAlCl₃60–7595–98High
Cobalt-CatalyzedCpCo(CO)₂40–5085–90Moderate
Industrial ProcessH₂SO₄/AlCl₃70–8090–95Very High

Trade-offs :

  • Friedel-Crafts : High yield but generates stoichiometric HCl waste.

  • Cobalt-Catalyzed : Lower yield but superior selectivity for complex substrates.

  • Industrial Process : Balances efficiency and environmental impact through solvent recycling.

Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 50–70% for both cyclization and acylation steps, achieving yields comparable to conventional methods.

Enzymatic Catalysis

Preliminary studies explore lipase-mediated acetylation under mild conditions (pH 7, 30°C), though yields remain suboptimal (<30%) .

Chemical Reactions Analysis

Types of Reactions: Versalide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Introduction to Versalide

This compound, scientifically known as 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone, is a synthetic compound classified as a polycyclic musk. It is primarily recognized for its musky odor and is widely utilized in the fragrance industry. With a molecular formula of C₁₈H₂₄O and a molecular weight of 258.4 g/mol, this compound exhibits unique properties that make it suitable for various scientific applications.

Fragrance Industry

This compound is predominantly used as a fragrance ingredient in perfumes and cosmetics due to its appealing musky scent. It enhances the olfactory profile of various products, contributing to the overall sensory experience.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for testing and calibration purposes. Its distinct chemical properties allow researchers to develop and validate analytical methods effectively.

Neurotoxicology Research

Recent studies have indicated that this compound may exhibit neurotoxic effects at elevated concentrations. Research has shown that exposure can lead to hyperactivity followed by depressive symptoms in animal models, raising concerns about its impact on the central nervous system . This aspect has prompted investigations into its safety profile and potential health risks associated with its use in consumer products.

Environmental Impact Studies

This compound's environmental persistence and potential toxicity have been subjects of research. Assessments indicate that it can accumulate in biological systems, leading to concerns about its long-term ecological effects . Studies have suggested that while it is acutely toxic via oral and dermal routes, its environmental impact requires further investigation to understand its biodegradability and overall ecological footprint.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting with the reaction of ethylbenzene with 2,5-dichloro-2,5-dimethylhexane. This method is applicable in both laboratory and industrial settings, with optimized conditions aimed at maximizing yield and purity .

Synthesis Method Overview

StepReactionConditions
1Ethylbenzene + 2,5-Dichloro-2,5-dimethylhexaneControlled temperature and pressure
2Vapor deposition polymerizationVacuum chamber for solid formation

Case Study 1: Neurotoxicity Assessment

A study conducted on rodents revealed that exposure to this compound resulted in significant neurotoxic effects. The median lethal doses observed were between 260–316 mg/kg for oral exposure and 584 mg/kg for dermal exposure. These findings highlight the importance of assessing safety profiles for compounds used in consumer products .

Case Study 2: Environmental Persistence

Research focusing on the environmental impact of synthetic musks like this compound has shown that these compounds can persist in ecosystems. A study indicated that this compound was detected in various environmental samples, raising questions about its biodegradability and potential accumulation in aquatic life .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key differences between Versalide and structurally or functionally related musks:

Compound Chemical Class Key Structural Features Odor Strength Stability (pH/UV Resistance) Primary Applications Environmental Persistence
This compound Indan/Tetralin Tetralin backbone, acetyl/ethyl groups High High (stable in alkaline conditions) Detergents, fabric softeners Moderate
Phantolid Indan Indan backbone, tert-butyl group High Moderate Cosmetics, soaps Low
Tonalid Tetralin Tetralin backbone, methyl/isopropyl groups High High Perfumes, lotions High
Musk Xylene Nitroaromatic Nitro and methyl groups on benzene ring Moderate Low (degrades under UV light) Legacy fragrances Low
Galaxolide Macrocyclic/Polycyclic Hexamethylindanopyran structure High Moderate Premium perfumes High

Key Research Findings

(a) Stability and Degradation
  • This compound vs.
  • This compound vs. Macrocyclic Musks : While macrocyclic musks (e.g., Galaxolide) are biodegradable, this compound’s synthetic structure grants it longer shelf life in products but raises concerns about bioaccumulation in sludge and aquatic systems .
(b) Odor Profile
  • This compound’s odor intensity is comparable to Tonalid and Galaxolide but exceeds nitro musks due to its optimized substituent arrangement .
(c) Environmental Impact
  • Studies detect this compound in wastewater sludge at moderate levels (0.5–2.3 µg/kg), lower than Tonalid (5–10 µg/kg) but higher than Phantolid . Its persistence correlates with its hydrophobic nature (log Kow = 5.8), which complicates wastewater treatment processes .

Biological Activity

Versalide, a polycyclic musk compound (CAS No. 88-29-9), has garnered attention due to its biological activity and potential health impacts. This article explores the biological activity of this compound, focusing on its toxicity, endocrine-disrupting potential, and neurotoxic effects, supported by data tables and case studies.

This compound is characterized by the molecular formula C18_{18}H26_{26}O and has a moderate volatility with a log octanol-water partition coefficient (Kow_{ow}) indicating its lipophilic nature. This property suggests a strong tendency for this compound to partition from aqueous environments into lipid tissues, raising concerns about bioaccumulation in living organisms .

Acute Toxicity

This compound exhibits acute toxicity through oral and dermal routes. The median lethal doses (LD50) are reported as follows:

  • Oral : 260–316 mg/kg
  • Dermal : 584 mg/kg

These values indicate that this compound warrants a hazard classification due to its potential for causing harm upon exposure .

Skin Irritation and Sensitization

At concentrations below 4%, this compound is unlikely to cause severe skin irritation. Studies involving human volunteers showed no sensitization reactions when exposed to a 4% solution of the compound .

Genotoxicity

This compound has been assessed for genotoxicity using the Ames test, which returned negative results across five different bacterial strains. This suggests that the compound is not expected to cause genetic mutations .

Endocrine Disruption Potential

Research indicates that polycyclic musks, including this compound, may exhibit weak estrogenic activity. In cell-based assays, compounds similar to this compound have shown slight stimulation of estrogen receptor-mediated transcription . However, in vivo studies have demonstrated that these compounds do not significantly affect uterine weight in mouse models, indicating limited estrogenic effects under certain conditions .

Neurotoxicity

Animal studies have highlighted serious neurotoxic effects associated with this compound. Repeated exposures resulted in hyperexcitability and blue-colored skin in test subjects. Autopsy findings revealed focal vacuolization in the brain and spinal cord of rats treated with higher doses (17.1 mg/kg bw/day), effects that persisted for several weeks post-treatment .

Study on Endocrine Disruption

A study conducted by Schreurs et al. (2005) assessed various polycyclic musks' ability to inhibit androgen and progesterone receptor activities. Although this compound was not directly tested, related compounds exhibited antagonistic effects on these receptors, suggesting potential endocrine-disrupting properties that warrant further investigation .

Neurotoxic Effects Research

Another significant study examined the neurotoxic implications of chronic exposure to polycyclic musks, including this compound. The findings indicated that long-term exposure could lead to irreversible neurological damage, emphasizing the need for careful handling and regulation of such chemicals in consumer products .

Data Summary Table

Parameter Value
Chemical NameThis compound
CAS Number88-29-9
Molecular FormulaC18_{18}H26_{26}O
Oral LD50260–316 mg/kg
Dermal LD50584 mg/kg
Skin IrritationUnlikely at <4%
GenotoxicityNegative (Ames Test)
Neurotoxicity ObservationsHyperexcitability; brain vacuolization at high doses

Q & A

Q. How can machine learning enhance this compound’s structure-activity relationship (SAR) modeling?

  • Methodological Answer : Train algorithms on curated datasets (e.g., ChEMBL) to predict bioactivity. Validate models with external test sets and SHAP (SHapley Additive exPlanations) analysis for interpretability. Address bias by auditing training data for diversity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.